Tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
CAS No.: 1823265-81-1
Cat. No.: VC11674835
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823265-81-1 |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| IUPAC Name | tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)16-7-10-4-9(5-14)6-15-11(10)8-16/h4,6H,7-8H2,1-3H3 |
| Standard InChI Key | CSZDKWGHNLVXQD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a partially saturated pyrrolopyridine scaffold with strategic substituents. The pyrrolo[3,4-b]pyridine core consists of a six-membered pyridine ring fused to a five-membered pyrrole ring, with partial saturation at the 5,7-positions. Key functional groups include:
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A cyano group (-C≡N) at position 3, enhancing electrophilicity and enabling further derivatization.
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A tert-butyl carboxylate group at position 6, providing steric bulk and improving solubility in organic solvents.
The molecular formula is C₁₃H₁₅N₃O₂, with a molar mass of 245.28 g/mol. Its SMILES notation (CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C#N) and InChIKey (CSZDKWGHNLVXQD-UHFFFAOYSA-N) confirm the stereoelectronic configuration.
Table 1: Physicochemical Properties
Electronic and Steric Features
The cyano group withdraws electron density, polarizing the adjacent carbon atoms and facilitating nucleophilic attacks. Meanwhile, the tert-butyl carboxylate acts as a protecting group, stabilizing the molecule during synthetic transformations. Partial saturation of the dihydropyridine ring introduces conformational flexibility, enabling interactions with biological targets.
Synthesis and Derivatization
Derivative Development
Modifications at the cyano or carboxylate positions enable access to diverse analogs:
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Hydrolysis of the cyano group yields carboxylic acids for peptide coupling.
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Deprotection of the tert-butyl group exposes a free amine, useful for constructing larger heterocycles.
Pharmaceutical Applications
Neurological Targets
Pyrrolopyridine derivatives exhibit affinity for GABA receptors and monoamine oxidases (MAOs), implicating them in treating anxiety and neurodegenerative diseases. The tert-butyl group enhances blood-brain barrier permeability, a critical factor for CNS-active drugs.
Table 2: Biological Activity of Analogous Compounds
| Target | IC₅₀ (nM) | Mechanism |
|---|---|---|
| MAO-B | 120 | Competitive inhibition |
| GABA-A receptor | 85 | Allosteric modulation |
Research Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (~30–40%) due to side reactions during cyclization. Flow chemistry and microwave-assisted synthesis could improve efficiency.
Bioavailability Issues
High logP (1.26) suggests lipophilicity, which may limit aqueous solubility. Prodrug strategies, such as phosphorylating the carboxylate, are under investigation .
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